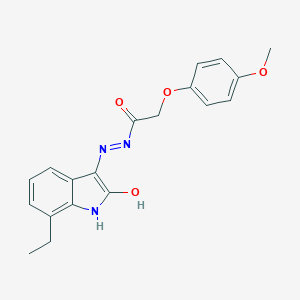![molecular formula C24H22N2O7S B445530 ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-5-[(4-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B445530.png)
ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-5-[(4-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-5-[(4-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
The synthesis of ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-5-[(4-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactionsReaction conditions may include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Análisis De Reacciones Químicas
ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-5-[(4-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols from the carbonyl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-5-[(4-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE involves interactions with various molecular targets. The compound’s aromatic and heterocyclic structures allow it to bind to specific receptors or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-5-[(4-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE can be compared to other similar compounds, such as:
Indole derivatives: Known for their diverse biological activities.
Benzodioxole derivatives: Often studied for their potential medicinal properties.
Thiophene derivatives: Widely used in materials science and organic electronics. The uniqueness of this compound lies in its combination of these structural features, which may confer unique properties and applications.
Propiedades
Fórmula molecular |
C24H22N2O7S |
|---|---|
Peso molecular |
482.5g/mol |
Nombre IUPAC |
ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H22N2O7S/c1-4-31-24(29)19-13(2)20(22(28)25-15-6-8-16(30-3)9-7-15)34-23(19)26-21(27)14-5-10-17-18(11-14)33-12-32-17/h5-11H,4,12H2,1-3H3,(H,25,28)(H,26,27) |
Clave InChI |
GIYSDABPVNIQTN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)NC(=O)C3=CC4=C(C=C3)OCO4 |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-1-(5-bromo-2-pyridinyl)-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B445451.png)


![N'-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}isonicotinohydrazide](/img/structure/B445455.png)
![isopropyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B445457.png)
![N-(4-{N-[(4-tert-butylcyclohexyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B445458.png)
![N'~1~-{(Z)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE](/img/structure/B445460.png)
![N'-[3-({4-nitro-3-methylphenoxy}methyl)-4-methoxybenzylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B445461.png)
![N-(4-{N-[(4-bromophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopentanecarboxamide](/img/structure/B445463.png)
![N-[3-nitro-5-(2-pyridinylsulfanyl)phenyl]-2-methyl-3-furamide](/img/structure/B445466.png)
![4-bromo-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B445468.png)
![N-[3-(N-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}ethanehydrazonoyl)phenyl]-2-ethylbutanamide](/img/structure/B445469.png)
